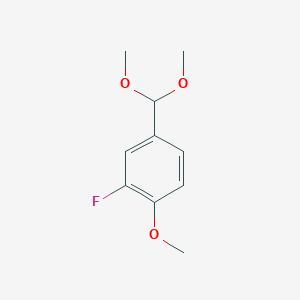![molecular formula C23H27NO4 B12591528 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide CAS No. 644979-22-6](/img/structure/B12591528.png)
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzamides, which are widely used in medical, industrial, and biological sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide typically involves the reaction of 3-methoxybenzoyl chloride with cyclohexylamine and 2-methylbenzoic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The purification process involves recrystallization and chromatography techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoyl chloride: Used in similar synthetic applications and has comparable chemical properties.
2,3-Dimethoxybenzamide: Exhibits similar antioxidant and antibacterial activities.
Uniqueness
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide stands out due to its unique combination of methoxy and benzamide groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
644979-22-6 |
|---|---|
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H27NO4/c1-16-19(11-8-12-20(16)28-3)22(26)24-23(13-5-4-6-14-23)21(25)17-9-7-10-18(15-17)27-2/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,26) |
InChI Key |
LNVYFAOOTSPRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)


![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
